

Cytoglobosin C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Cytoglobosin C**

Cat. No.: **B15570678**

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An In-depth Examination of its Physicochemical Properties, Biological Activities, and Putative Mechanisms of Action

This technical guide provides a comprehensive overview of **Cytoglobosin C**, a cytochalasan mycotoxin with notable biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this natural compound.

Core Properties of Cytoglobosin C

Cytoglobosin C is a member of the chaetoglobosin family of mycotoxins, which are characterized by a complex polycyclic structure. Key identifying information for this compound is summarized below.

Property	Value	Reference
CAS Number	50645-76-6	[1] [2]
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[1] [2]
Molecular Weight	528.64 g/mol	[2]
Alternate Names	(21,22-Dihydro-19-ketone)-chaetoglobosin A	[1]

Biological Activities and Quantitative Data

Cytoglobosin C has demonstrated a range of biological effects, including cytotoxic and antifungal activities. The following tables summarize the available quantitative data on these activities.

Cytotoxic Activity

The cytotoxic potential of **Cytoglobosin C** has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are presented below.

Cell Line	IC ₅₀ (μM)
SGC-7901 (Human gastric cancer)	< 10
A549 (Human lung cancer)	< 10

Antifungal Activity

Cytoglobosin C has also been reported to exhibit antifungal properties. Further research is needed to quantify its minimum inhibitory concentration (MIC) against a broader range of fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Cytoglobosin C**.

Cytotoxicity Assay (MTT Method)

This protocol outlines the determination of the cytotoxic effects of **Cytoglobosin C** using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6]

Materials:

- Target cancer cell lines (e.g., SGC-7901, A549)
- Complete cell culture medium

- **Cytoglobosin C** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **Cytoglobosin C** in culture medium. Replace the medium in the wells with 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **Cytoglobosin C** against fungal strains.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Fungal strain of interest
- Appropriate broth medium (e.g., RPMI-1640)
- **Cytoglobosin C** stock solution (in DMSO)
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

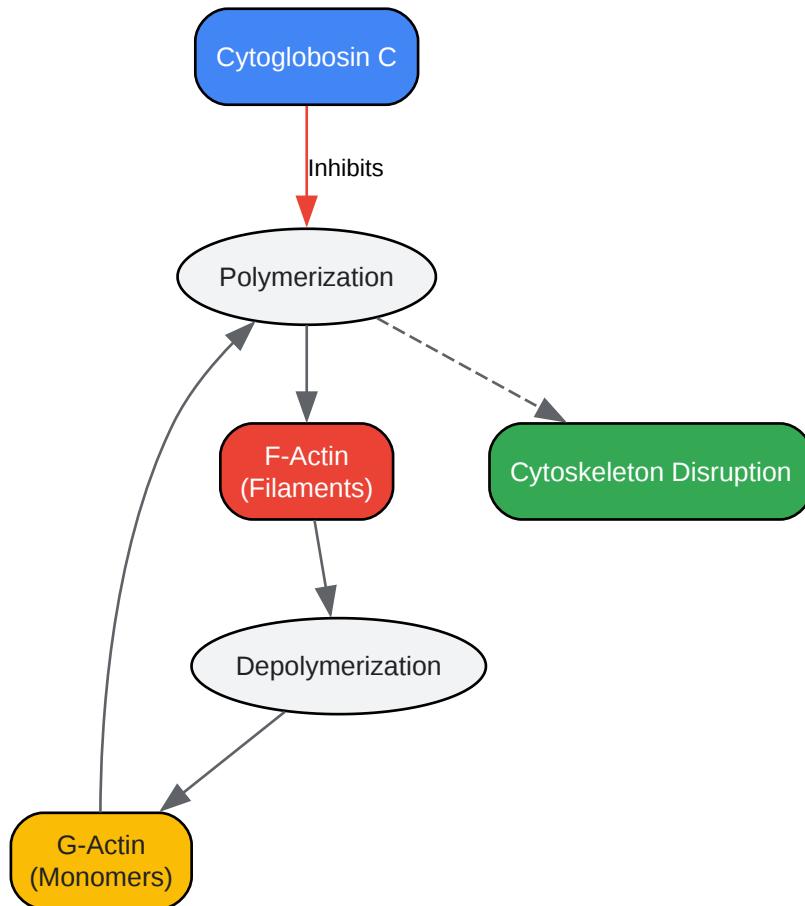
- Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).
- Compound Dilution: Prepare serial twofold dilutions of **Cytoglobosin C** in the broth medium in a 96-well plate.
- Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **Cytoglobosin C** that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density.

Putative Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by **Cytoglobosin C** have not been fully elucidated. However, based on the known mechanisms of other chaetoglobosins, a primary mode of action is the disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

Chaetoglobosins are known to bind to the barbed end of actin filaments, thereby inhibiting both the polymerization and depolymerization of actin. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.

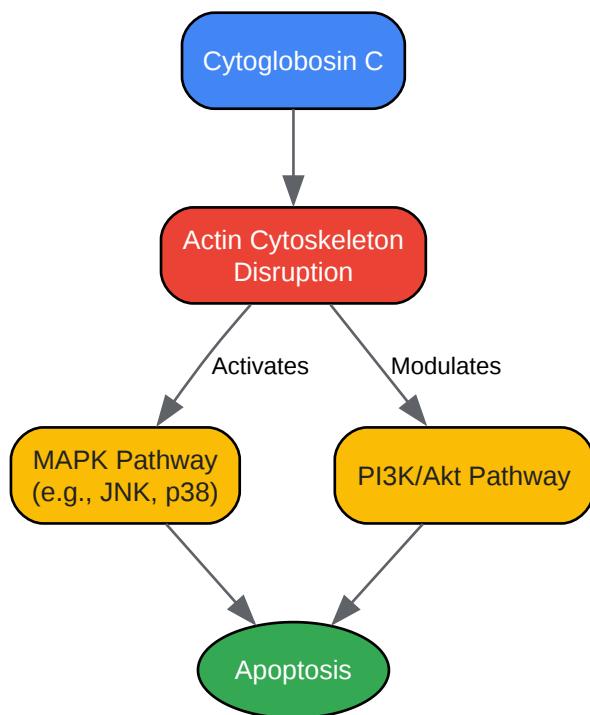


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Cytoglobosin C's inhibitory effect on actin polymerization.

Hypothetical Signaling Pathway Leading to Apoptosis

Based on studies of related compounds like Chaetoglobosin A, the disruption of the actin cytoskeleton by **Cytoglobosin C** may trigger downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, ultimately leading to apoptosis.

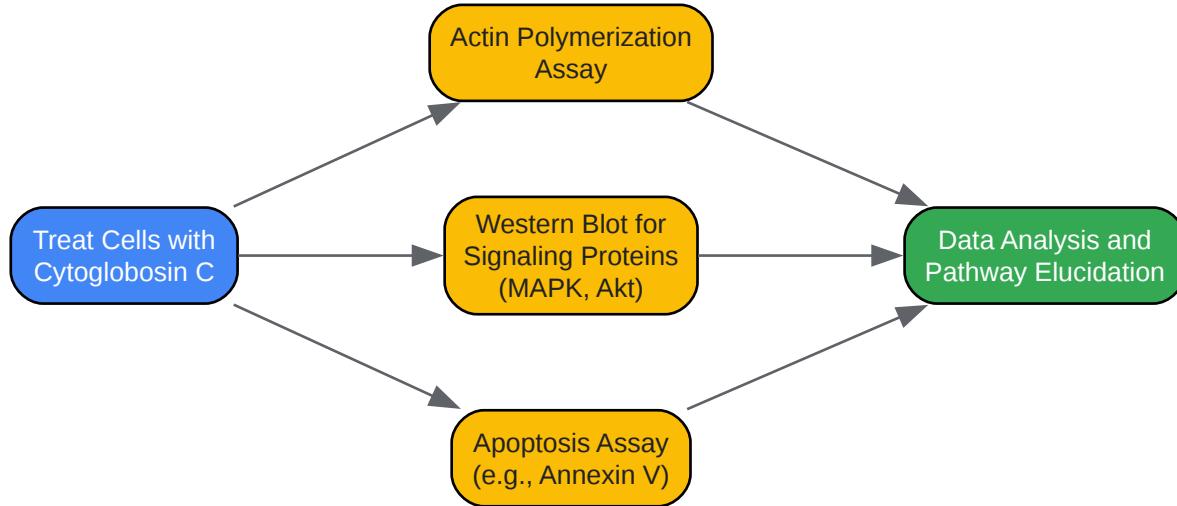


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Hypothetical signaling cascade initiated by **Cytoglobosin C**.

Experimental Workflow for Mechanism of Action Studies

To investigate the proposed mechanism of action, a series of experiments can be conducted as outlined in the workflow below.



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Workflow for elucidating **Cytoglobosin C**'s mechanism.

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